![molecular formula C13H20Cl2N2 B3227862 (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1261233-94-6](/img/structure/B3227862.png)
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
Overview
Description
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride, also known as BTCP hydrochloride, is a chemical compound that has been extensively researched for its potential therapeutic uses. It belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride has been extensively studied for its potential therapeutic uses. It has been found to have analgesic, anesthetic, and anticonvulsant properties. It has also shown potential as a treatment for depression, anxiety, and addiction.
Mechanism of Action
The exact mechanism of action of (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride is not fully understood. However, it is believed to work by binding to the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor. This results in the inhibition of pain signals and the modulation of neurotransmitter release, leading to its analgesic and anesthetic effects.
Biochemical and physiological effects:
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride has been found to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to its potential as a treatment for depression and anxiety. It has also been found to decrease glutamate levels, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. However, one limitation is its potential for abuse, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on (2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride hydrochloride. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Another area of interest is its potential as a treatment for neuropathic pain. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16(12-6-4-8-15-9-12)10-11-5-2-3-7-13(11)14;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCWPLZMCQWULB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C2CCCNC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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